molecular formula C14H11N3O5 B173762 N-benzyl-3,5-dinitrobenzamide CAS No. 14401-98-0

N-benzyl-3,5-dinitrobenzamide

Cat. No. B173762
CAS RN: 14401-98-0
M. Wt: 301.25 g/mol
InChI Key: IKLMVWNXNBFJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-benzyl-3,5-dinitrobenzamide” is a derivative of 3,5-dinitrobenzoic acid . It is a compound with the molecular formula C14H11N3O5 . It is part of a collection of esters and amides derived from 3,5-dinitrobenzoic acid, which have been studied for their antimicrobial activity .


Synthesis Analysis

The synthesis of benzamide derivatives, including “N-benzyl-3,5-dinitrobenzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “N-benzyl-3,5-dinitrobenzamide” consists of a benzamide core with a benzyl group and two nitro groups attached at the 3 and 5 positions of the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-3,5-dinitrobenzamide” primarily involve its synthesis from benzoic acids and amines . The reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .


Physical And Chemical Properties Analysis

“N-benzyl-3,5-dinitrobenzamide” has a molecular weight of 301.261 . More detailed physical and chemical properties may not be readily available as Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product .

Scientific Research Applications

  • Antitubercular Agents : N-Benzyl 3,5-dinitrobenzamides, derived from PBTZ169, have been identified as potent antitubercular agents. Compounds like 3,5-Dinitrobenzamides D5, 6, 7, and 12 exhibit excellent in vitro activity against Mycobacterium tuberculosis H37Rv strain and multidrug-resistant strains, suggesting their potential as lead compounds for antitubercular drug discovery (Li et al., 2018).

  • Biosensors : N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide modified electrodes have been used in the development of high sensitivity biosensors. These are utilized for the electrocatalytic determination of substances like glutathione in the presence of piroxicam, demonstrating the compound's application in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

  • Chemical Synthesis : N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides have been synthesized and shown to have considerable in vitro antitubercular activity. This highlights the role of N-benzyl-3,5-dinitrobenzamide in chemical synthesis and drug development (Wang et al., 2019).

  • Wastewater Treatment : Studies have investigated the decomposition of 3,5-dinitrobenzamide in wastewater treatment, particularly during UV/H2O2 and UV/TiO2 oxidation processes. This application is crucial for environmental science and pollution control (Yan et al., 2017).

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT) : Nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) have been evaluated as prodrugs for GDEPT. This involves the activation of these prodrugs by Escherichia coli nitroreductase in cell lines, showcasing the compound's potential in cancer therapy (Friedlos et al., 1997).

  • Organic Chemistry : N-Benzyl-3,5-dinitrobenzamide is involved in synthetic utilization in organic chemistry. For example, cyclization of 2-benzylthio-4,6-dinitrobenzamides to 4,6-dinitro-1, 2-benzisothiazol-3-ones has been achieved using N-Benzyl-3,5-dinitrobenzamide, highlighting its role in the synthesis of complex organic compounds (Zlotin et al., 2000).

Safety And Hazards

The safety data sheet for 3,5-dinitrobenzamide, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Users are advised to wear personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

N-benzyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLMVWNXNBFJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401675
Record name N-benzyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3,5-dinitrobenzamide

CAS RN

14401-98-0
Record name 3,5-Dinitro-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14401-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-3,5-DINITRO-BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3,5-dinitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-3,5-dinitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-3,5-dinitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-3,5-dinitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-3,5-dinitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-3,5-dinitrobenzamide

Citations

For This Compound
7
Citations
A Duarte, Y Perez-Castillo, PN Andrade… - Journal of …, 2022 - downloads.hindawi.com
Fungal infections, including those caused by Candida spp., are recognized in immunocompromised individuals for their high rates of morbidity and mortality. Microorganism resistance …
Number of citations: 2 downloads.hindawi.com
O Kyseľ, BM Lynch, L Yeap Foo - Collection of Czechoslovak …, 1976 - cccc.uochb.cas.cz
The electronic absorption and IH-NMR spectra of compounds containing aryl groups as donors, and 3, 5-dinitrobenzamido group as acceptor, linked by chains of one to three …
Number of citations: 0 cccc.uochb.cas.cz
B SMITH, ÃKE HAGLUND - ACTA CHEMICA SCANDINAVICA, 1961 - actachemscand.org
In the characterization of organic compounds various types of nitro derivatives have been utilized to a great extent. The reason for this is the excellent crystallization properties shown by …
Number of citations: 4 actachemscand.org
AP Prudchenko, LP Drizhd, VA Savyolova - ORGANIC REACTIVITY - core.ac.uk
… N-benzyl-3» 5-dinitrobenzamide, forming during the hy drolysis reaction of Illd imidate is also able to form the complexes of types Va, b in the aqueous-organic media with high DMSO (…
Number of citations: 0 core.ac.uk
ABS Duarte, Y Perez-Castillo, PN Andrade… - Journal of …, 2022 - hindawi.com
Fungal infections, including those caused by Candida spp., are recognized in immunocompromised individuals for their high rates of morbidity and mortality. Microorganism resistance …
Number of citations: 0 www.hindawi.com
M Ahmadi, L Moradi, M Sadeghzadeh - Research on Chemical …, 2018 - Springer
A green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives is reported. The reaction was performed through direct condensation of benzoic acids and …
Number of citations: 12 link.springer.com
SL Yedage, DS D'silva, BM Bhanage - RSC advances, 2015 - pubs.rsc.org
A facile and efficient MnO2 catalyzed one-pot protocol for formylation of amine and transamidation of primary and secondary amides by amines has been developed. The present …
Number of citations: 34 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.